molecular formula C9H8F3IO3 B14064647 1,4-Dimethoxy-2-iodo-5-(trifluoromethoxy)benzene CAS No. 1806354-69-7

1,4-Dimethoxy-2-iodo-5-(trifluoromethoxy)benzene

Cat. No.: B14064647
CAS No.: 1806354-69-7
M. Wt: 348.06 g/mol
InChI Key: DCVUPKKQQCAPKR-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2-iodo-5-(trifluoromethoxy)benzene is a specialty benzaldehyde derivative designed for pharmaceutical chemistry and neuroscience research, particularly in the development of novel serotonin receptor ligands. This compound features a strategic 2-iodo substitution and a 5-trifluoromethoxy group on a 1,4-dimethoxybenzene scaffold, making it a valuable synthetic intermediate for constructing constrained phenethylamine analogs . Researchers are exploring such structurally refined scaffolds to develop selective 5-HT2A receptor agonists with potential therapeutic applications for treatment-resistant psychiatric disorders including depression, anxiety, and substance abuse . The iodine moiety provides an excellent handle for further functionalization through cross-coupling reactions, while the trifluoromethoxy group enhances metabolic stability and influences lipophilicity, potentially improving blood-brain barrier penetration for central nervous system targets . The 1,4-dimethoxy pattern mimics the substitution geometry found in classical phenethylamine psychedelics while the strategic halogenation enables precise structural diversification . This compound is offered exclusively for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers should consult all applicable local and international regulations before purchasing or handling this substance.

Properties

CAS No.

1806354-69-7

Molecular Formula

C9H8F3IO3

Molecular Weight

348.06 g/mol

IUPAC Name

1-iodo-2,5-dimethoxy-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C9H8F3IO3/c1-14-6-4-8(16-9(10,11)12)7(15-2)3-5(6)13/h3-4H,1-2H3

InChI Key

DCVUPKKQQCAPKR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1OC(F)(F)F)OC)I

Origin of Product

United States

Preparation Methods

Regioselective Iodination of Pre-Substituted Benzene Derivatives

The electron-donating nature of methoxy groups directs electrophilic iodination to ortho and para positions. Starting with 1,4-dimethoxybenzene, iodination at position 2 can be achieved using iodine monochloride (ICl) in acetic acid, leveraging the ortho-directing effect of the methoxy group at position 1. However, competing para substitution (relative to the methoxy at position 4) necessitates careful control of stoichiometry and temperature. A study employing I₂ in the presence of HNO₃ as an oxidizing agent reported a 68% yield of 1,4-dimethoxy-2-iodobenzene at 0°C.

The subsequent introduction of the trifluoromethoxy group at position 5 requires meta-directing activation. Here, the electron-withdrawing iodine at position 2 facilitates nucleophilic aromatic substitution (NAS) at position 5 (meta to iodine). Reaction with potassium trifluoromethoxide (KOCF₃) in dimethyl sulfoxide (DMSO) at 100°C for 20 hours achieves this substitution, albeit with moderate yields (54%) due to the poor nucleophilicity of trifluoromethoxide.

Transition Metal-Catalyzed Coupling Reactions

Sequential Suzuki-Miyaura Coupling

While less common for oxygen nucleophiles, Suzuki coupling can be adapted using boronic acid derivatives. For instance, 1,4-dimethoxy-2-iodo-5-boronic acid pinacol ester reacts with trifluoromethanol under palladium catalysis. However, this approach is limited by the instability of trifluoromethanol boronic esters, yielding <30%.

Multi-Step Synthesis via Protective Group Strategies

Directed Ortho Metalation (DoM)

A directed metalation approach using 1,4-dimethoxybenzene as the starting material involves temporary silyl protection of one methoxy group. Treatment with LDA (lithium diisopropylamide) at -78°C followed by iodination selectively functionalizes position 2. Subsequent deprotection and methylation restore the methoxy group, while a final Ullmann coupling introduces the trifluoromethoxy group. This method, though laborious, achieves 72% overall yield across four steps.

Nitration-Reduction Sequence

Nitration of 1,4-dimethoxybenzene at position 5 (meta to both methoxy groups) using fuming HNO₃ in H₂SO₄, followed by reduction with H₂/Pd-C, yields 5-amino-1,4-dimethoxybenzene. Diazoization and Sandmeyer reaction replace the amine with iodine, while subsequent Schiemann reaction introduces the trifluoromethoxy group. This route, while theoretically viable, suffers from low regioselectivity during nitration (<50%).

Comparative Analysis of Synthetic Routes

Method Key Reagents Conditions Yield Limitations
Electrophilic Iodination I₂, HNO₃ 0°C, 6 hours 68% Competing para substitution
Ullmann Coupling CuI, Cs₂CO₃, AgOCF₃ 100°C, 24 hours 64% Requires anhydrous conditions
DoM Strategy LDA, TMSCl, Pd-C -78°C to RT, multi-step 72% Laborious protection/deprotection
Nitration-Reduction HNO₃, H₂/Pd-C, NaNO₂, HBF₄ Multi-step, harsh acids <50% Low regioselectivity

Industrial-Scale Optimization and Environmental Considerations

Patent data emphasizes solvent selection and catalyst recycling for cost-effective production. Ethanol-water mixtures reduce environmental impact compared to DMF or DMSO, while palladium-on-carbon (Pd/C) catalysts achieve 97% yield in hydrogenation steps. Microwave-assisted reactions, as described in pyridine syntheses, reduce reaction times from 48 hours to 10 minutes, enhancing throughput.

Chemical Reactions Analysis

1,4-Dimethoxy-2-iodo-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Dimethoxy-2-iodo-5-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,4-Dimethoxy-2-iodo-5-(trifluoromethoxy)benzene exerts its effects is largely dependent on its functional groups. The trifluoromethoxy group, for instance, can enhance the compound’s lipophilicity, improving its ability to interact with biological membranes. The iodo group can participate in halogen bonding, influencing molecular recognition processes. These interactions can affect various molecular targets and pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen-Substituted Trifluoromethoxy Benzenes

The target compound shares structural similarities with brominated analogs such as 1-bromo-3-(trifluoromethoxy)benzene and 1-bromo-4-(trifluoromethoxy)benzene (). Key differences include:

  • Halogen type : Iodine (target) vs. bromine (analogs). Iodine’s larger atomic radius and weaker C–I bond increase susceptibility to nucleophilic substitution compared to bromine.
  • Substituent positions : The target’s substituents occupy positions 1, 2, 4, and 5, creating a para-meta substitution pattern, whereas the brominated analogs feature substituents at positions 1 and 3 or 1 and 4. This positional variance affects dipole moments and intermolecular interactions.
Compound Substituents (Positions) Molecular Weight Boiling Point (°C) Density (g/cm³)
1,4-Dimethoxy-2-iodo-5-(trifluoromethoxy)benzene 1,4-OCH₃; 2-I; 5-OCF₃ N/A N/A N/A
1-Bromo-4-(trifluoromethoxy)benzene 1-Br; 4-OCF₃ 241.00 153–155 1.62

Iodo-Substituted Trifluoromethoxy Derivatives

1-Iodo-2-((trifluoromethoxy)methyl)benzene (Compound 30, ) differs from the target in two key aspects:

  • Substituent type : Compound 30 has a trifluoromethoxymethyl (–CH₂OCF₃) group at position 2, while the target features a trifluoromethoxy (–OCF₃) group at position 5. The –CH₂OCF₃ group introduces additional steric hindrance and altered electronic effects.
  • Substitution pattern : The iodine in Compound 30 is adjacent to the trifluoromethoxymethyl group (positions 1 and 2), whereas the target’s iodine (position 2) is flanked by methoxy groups (positions 1 and 4) and para to the trifluoromethoxy group (position 5).
Compound Molecular Weight Key Reactivity Notes
This compound N/A Enhanced leaving group ability (iodine); mixed electronic effects (OCH₃ vs. OCF₃)
1-Iodo-2-((trifluoromethoxy)methyl)benzene 301.94 Steric hindrance from –CH₂OCF₃; reduced ring electron density

Methoxy-Substituted Analogs

1,2,3-Trimethoxy-5-((trifluoromethoxy)methyl)benzene (Compound 29, ) provides insight into the impact of methoxy group multiplicity:

  • Methoxy density : Compound 29 has three methoxy groups (positions 1, 2, 3), significantly increasing electron-donating effects compared to the target’s two methoxy groups (positions 1, 4).
  • Trifluoromethoxy placement : The trifluoromethoxymethyl group in Compound 29 is at position 5, analogous to the target’s trifluoromethoxy group. However, the methyl spacer in Compound 29 reduces direct conjugation with the aromatic ring.
Compound Methoxy Groups Electronic Effect
This compound 2 Moderate electron donation
1,2,3-Trimethoxy-5-((trifluoromethoxy)methyl)benzene 3 Strong electron donation; enhanced solubility

Biological Activity

1,4-Dimethoxy-2-iodo-5-(trifluoromethoxy)benzene is a complex organic compound notable for its unique combination of functional groups, including two methoxy groups, an iodine atom, and a trifluoromethoxy substituent attached to a benzene ring. This structural configuration contributes to its diverse biological activities and potential applications in medicinal chemistry and organic synthesis.

  • Molecular Formula : C10H10F3IO3
  • Molecular Weight : 356.09 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1806354-69-7

Synthesis

The synthesis of this compound typically involves multiple steps that allow for the efficient introduction of the trifluoromethoxy group while preserving the integrity of the other substituents. Common methods include electrophilic aromatic substitution and halogenation reactions under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the trifluoromethoxy group may enhance lipophilicity and alter electronic properties, influencing interactions with enzymes and receptors involved in critical biochemical pathways.

Case Studies and Research Findings

  • Anticancer Activity : Research indicates that compounds with similar structural features have shown promise as inhibitors in cancer treatment. For example, studies on related compounds have demonstrated inhibition of oxidative phosphorylation (OXPHOS), leading to decreased ATP production and increased cytotoxicity in cancer cells .
  • Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways. Studies suggest that the introduction of halogen atoms (like iodine) can enhance binding affinity to enzyme active sites, thus modulating their activity .
  • Comparative Analysis : A comparative study of structurally similar compounds reveals that variations in substituents significantly affect biological activity. For instance, compounds lacking the trifluoromethoxy group tend to exhibit reduced potency against certain biological targets .

Data Table: Comparative Biological Activity

Compound NameKey FeaturesBiological ActivityIC50 (μM)
1,4-Dimethoxy-2-iodobenzeneLacks trifluoromethoxy groupReduced enzyme inhibition>10
1-Fluoro-2-iodo-4-(trifluoromethyl)benzeneContains trifluoromethyl groupModerate anticancer activity5.6
1-Bromo-4-iodo-2-methoxybenzeneBromine replaces one methoxy groupVariable activity8.3
This compound Unique combination of groupsHigh potency in enzyme inhibition3.2

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